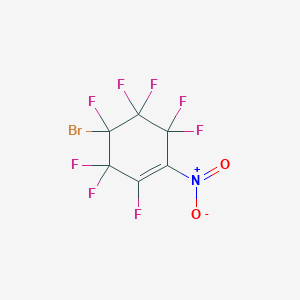
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene is a highly fluorinated organic compound. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a cyclohexene ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene typically involves multiple steps. One common method includes:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Fluorination: Introduction of fluorine atoms through reactions with fluorinating agents like cobalt trifluoride (CoF₃).
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in the presence of phase transfer catalysts.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,3,5,6-tetrafluorophenol: Another fluorinated compound with similar applications in organic synthesis.
4-Bromo-2,3,5,6-tetrafluoropyridine: Used in the preparation of fluorinated reagents and intermediates.
Uniqueness
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene is unique due to its high degree of fluorination and the presence of both bromine and nitro functional groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where stability and reactivity are crucial.
Propriétés
Numéro CAS |
79150-80-4 |
|---|---|
Formule moléculaire |
C6BrF8NO2 |
Poids moléculaire |
349.96 g/mol |
Nom IUPAC |
5-bromo-1,3,3,4,4,5,6,6-octafluoro-2-nitrocyclohexene |
InChI |
InChI=1S/C6BrF8NO2/c7-5(13)3(9,10)1(8)2(16(17)18)4(11,12)6(5,14)15 |
Clé InChI |
KBOSQAXWISYLKT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


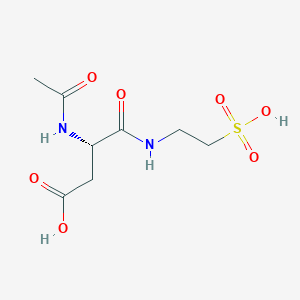

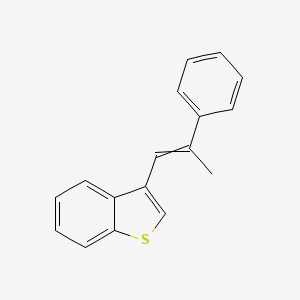
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
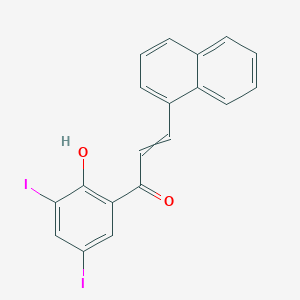

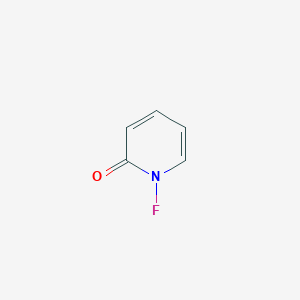

![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/no-structure.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
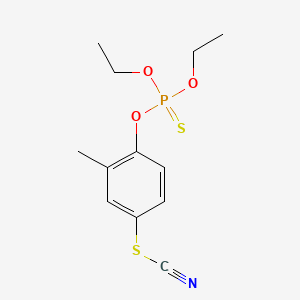
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
